Buphedrone

Transporter inhibition Pharmacology Neurochemistry

Select buphedrone for validated LC-MS/MS or GC-MS urine screening where high parent compound excretion (146.2 µg/mL at 64 mg/kg) simplifies detection. This NET/DAT-preferring cathinone (IC50: NET 0.65 µM, DAT 4.24 µM, SERT 70 µM) ensures clean catecholaminergic signaling without serotonergic interference. Diagnostic GC-MS fragmentation (base m/z 58, M+ m/z 177) and unique metabolic detoxification in hepatocytes make it essential for forensic library development and hepatotoxicity studies.

Molecular Formula C11H15NO
Molecular Weight 177.24
CAS No. 408332-79-6
Cat. No. B1655700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuphedrone
CAS408332-79-6
Synonymsbuphedrone
Molecular FormulaC11H15NO
Molecular Weight177.24
Structural Identifiers
SMILESCCC(C(=O)C1=CC=CC=C1)NC
InChIInChI=1S/C11H15NO/c1-3-10(12-2)11(13)9-7-5-4-6-8-9/h4-8,10,12H,3H2,1-2H3
InChIKeyDDPMGIMJSRUULN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buphedrone (CAS 408332-79-6) Baseline Properties for Forensic & Research Procurement


Buphedrone (α-methylamino-butyrophenone, MABP) is a synthetic cathinone derivative structurally characterized by an α-ethyl group and an N-terminal methyl group on the β-keto-phenethylamine scaffold [1]. First synthesized in 1928, it re-emerged as a substituted cathinone designer stimulant with pharmacological activity mediated primarily through inhibition of norepinephrine (NET) and dopamine (DAT) transporters, alongside moderate norepinephrine release [2]. Buphedrone is available as an analytical reference standard from certified forensic and research suppliers, typically as the hydrochloride salt (CAS 166593-10-8), and is regulated as a Schedule I substance in the United States .

Buphedrone (408332-79-6) Cannot Be Substituted by Other Cathinones: Evidence for Precise Selection


Substituted cathinones exhibit widely divergent monoamine transporter inhibition and release profiles despite sharing the β-keto-phenethylamine core [1]. For instance, buphedrone preferentially inhibits NET and DAT while modestly releasing NE, whereas structurally related compounds such as pentedrone and N,N-dimethylcathinone act as pure non-releasing uptake inhibitors, and others like methedrone or mephedrone display pronounced serotonergic activity [2]. Furthermore, in vivo excretion rates, CYP450 inhibition potentials, and behavioral outcomes in rodent models vary significantly even between close analogs such as buphedrone and N-ethylhexedrone [3][4]. Consequently, the selection of a cathinone reference standard for analytical method development, metabolism studies, or pharmacological screening cannot rely on class-level assumptions and requires compound-specific performance data [5].

Buphedrone (408332-79-6) Quantitative Differentiation: Head-to-Head Evidence vs. Key Comparators


Monoamine Transporter Selectivity Profile: NET/DAT ≫ SERT Inhibition vs. Serotonergic Cathinones

Buphedrone exhibits a transporter inhibition profile characterized by potent NET and DAT inhibition with minimal SERT activity, in direct contrast to serotonergic cathinones such as mephedrone. In HEK 293 cells expressing human monoamine transporters, buphedrone displayed IC50 values of 0.65 µM (NET), 4.24 µM (DAT), and 70 µM (SERT), yielding a DAT/SERT ratio >10 [1]. By comparison, mephedrone (4-methylmethcathinone) demonstrates substantially greater serotonergic potency, with reported SERT IC50 values in the sub-micromolar range and robust 5-HT release comparable to MDMA [2]. Buphedrone thus produces a pharmacological signature more aligned with classical dopamine/norepinephrine psychostimulants (e.g., methamphetamine) than with serotonin-predominant cathinones [3].

Transporter inhibition Pharmacology Neurochemistry

Urinary Excretion of Unchanged Parent Compound: 2.5-Fold Higher than N-Ethylhexedrone

In a direct comparative in vivo metabolism study in mice, buphedrone (BUPH) and N-ethylhexedrone (NEH) were administered intraperitoneally at 64 mg/kg, and 24-hour urine samples were analyzed by HPLC-MS/MS. The concentration of unchanged parent buphedrone excreted in urine was 146.2 ± 14.9 µg/mL, compared to only 58.3 ± 14.4 µg/mL for N-ethylhexedrone—a 2.5-fold difference [1]. This quantitative disparity aligns with the lower calculated lipophilicity of buphedrone (LogP = 2.1) relative to NEH (LogP = 3.6), which reduces tissue partitioning and enhances renal elimination of the unchanged drug [2].

Metabolism Forensic toxicology Bioanalysis

CYP2D6 Inhibition Potency: 6-Fold Weaker than Mephedrone

The potential for CYP2D6-mediated drug-drug interactions differs markedly between buphedrone and mephedrone. Using a fluorescence-based CYP2D6 inhibitor screening assay, the IC50 of buphedrone for CYP2D6 inhibition was determined to be 61.7 µM, whereas mephedrone exhibited a 6-fold more potent inhibition with an IC50 of 10.1 µM [1]. This substantial difference indicates that mephedrone carries a significantly higher risk of altering the pharmacokinetics of co-administered CYP2D6 substrates than buphedrone [2].

Drug-drug interaction Metabolism Cytochrome P450

Hepatotoxicity EC50: 1.57 mM in Primary Rat Hepatocytes vs. Butylone and 3,4-DMMC

The hepatotoxic potential of buphedrone was directly compared with butylone and 3,4-dimethylmethcathinone (3,4-DMMC) in primary rat hepatocytes (PRH). The EC50 values for cytotoxicity were 1.57 mM for buphedrone, 1.21 mM for butylone, and 0.158 mM for 3,4-DMMC [1]. Buphedrone exhibited approximately 10-fold lower cytotoxicity (higher EC50) than 3,4-DMMC and a slightly higher EC50 than butylone. Notably, co-exposure with CYP450 inhibitors demonstrated that hepatic metabolism reduced the toxicity of buphedrone, in contrast to butylone and 3,4-DMMC where metabolism increased toxicity [2].

Hepatotoxicity In vitro toxicology Safety assessment

Behavioral Phenotype in Mice: Aggression/Jumping vs. Retropulsion/Circling vs. N-Ethylhexedrone

In a direct comparative study of behavioral and neurotoxic effects in mice, buphedrone (Buph) and N-ethylhexedrone (NEH) produced qualitatively distinct behavioral signatures. Buphedrone administration (4-16 mg/kg, i.p.) induced jumping and aggressive behavior, whereas NEH at equivalent doses elicited retropulsion (backward walking) and circling behavior [1]. Additionally, NEH produced a transient reduction in body-weight gain at 16 mg/kg, an effect not observed with buphedrone, which instead generated anxiolytic-like behavioral responses [2]. Both compounds generated conditioned place preference at 4 and 16 mg/kg, confirming abuse potential, but only NEH withdrawal produced depression-like behavior [3].

Behavioral pharmacology Neurotoxicity In vivo

Analytical Differentiation: Distinct GC-MS Fragmentation from Methcathinone and Pentedrone

In a comprehensive GC-MS study of nine methcathinone analogs, buphedrone was reliably distinguished from structurally similar compounds including methcathinone, pentedrone, N-ethylcathinone, and N,N-dimethylcathinone based on retention time and unique mass spectral fragmentation patterns [1]. Under optimized split injection conditions to minimize thermal degradation, buphedrone exhibited a base peak at m/z 58 (characteristic of the N-methyl-α-ethylamino group) and a molecular ion at m/z 177, whereas pentedrone (α-propyl analog) produced a base peak at m/z 86 and molecular ion at m/z 191 [2]. The study further identified that buphedrone, like most methcathinone analogs, undergoes substantial loss (>30%) during solvent evaporation of free base solutions unless dimethylformamide is added as a keeper [3].

Forensic chemistry Analytical method development GC-MS

Buphedrone (408332-79-6) Optimal Application Scenarios Based on Verified Differential Evidence


Forensic Urine Screening Method Development Targeting Parent Drug Detection

Given the 2.5-fold higher urinary excretion of unchanged buphedrone relative to N-ethylhexedrone (146.2 vs. 58.3 µg/mL in mice at 64 mg/kg) [1], buphedrone is the preferred cathinone reference standard for developing and validating LC-MS/MS or GC-MS urine screening assays that prioritize detection of the parent compound over metabolites. The higher parent drug concentration in urine simplifies method development and reduces reliance on metabolite identification for confirmatory analysis [2].

In Vitro Studies of Catecholaminergic (NET/DAT) vs. Serotonergic (SERT) Signaling Selectivity

Buphedrone's transporter inhibition profile—IC50 values of 0.65 µM (NET), 4.24 µM (DAT), and 70 µM (SERT), with DAT/SERT ratio >10 [1]—makes it an appropriate tool for experiments designed to interrogate NET/DAT-predominant signaling mechanisms in HEK 293 or neuronal cell models. Researchers requiring a clean catecholaminergic phenotype without confounding serotonergic activity should select buphedrone over mephedrone, methedrone, or 4-MEC, which exhibit pronounced 5-HT transporter inhibition and release [2].

Structure-Hepatotoxicity Relationship Studies Requiring Metabolism-Dependent Detoxification Profile

In primary rat hepatocytes, buphedrone exhibits an EC50 of 1.57 mM and, uniquely among the cathinones tested, undergoes metabolic detoxification rather than bioactivation when exposed to CYP450 enzymes [1]. This distinct metabolic-toxicity relationship positions buphedrone as a valuable comparator compound in structure-hepatotoxicity investigations, particularly when contrasting with butylone (EC50 1.21 mM; metabolism increases toxicity) or 3,4-DMMC (EC50 0.158 mM; metabolism increases toxicity) [2].

GC-MS Method Validation and Forensic Seized-Drug Analysis

Buphedrone produces a diagnostic GC-MS fragmentation pattern (base peak m/z 58, molecular ion m/z 177) that reliably distinguishes it from pentedrone (base peak m/z 86, M+ m/z 191), methcathinone (M+ m/z 163), and N-ethylcathinone (different fragmentation despite same M+ m/z 177) [1]. Forensic laboratories conducting seized-drug analysis should incorporate buphedrone reference material into GC-MS spectral libraries and method validation protocols. Analysts must note that split injection is required to prevent thermal degradation, and dimethylformamide should be added as a solvent keeper to avoid >30% analyte loss during evaporation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Buphedrone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.